molecular formula C18H21IO3 B5117178 1-ethoxy-3-[4-(4-iodophenoxy)butoxy]benzene

1-ethoxy-3-[4-(4-iodophenoxy)butoxy]benzene

Cat. No.: B5117178
M. Wt: 412.3 g/mol
InChI Key: YDKNAKWLEWDNPY-UHFFFAOYSA-N
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Description

1-Ethoxy-3-[4-(4-iodophenoxy)butoxy]benzene is an organic compound that belongs to the class of ether derivatives It is characterized by the presence of an ethoxy group, a butoxy chain, and an iodophenoxy moiety attached to a benzene ring

Properties

IUPAC Name

1-ethoxy-3-[4-(4-iodophenoxy)butoxy]benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21IO3/c1-2-20-17-6-5-7-18(14-17)22-13-4-3-12-21-16-10-8-15(19)9-11-16/h5-11,14H,2-4,12-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDKNAKWLEWDNPY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=CC=C1)OCCCCOC2=CC=C(C=C2)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21IO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-ethoxy-3-[4-(4-iodophenoxy)butoxy]benzene typically involves a multi-step process. One common method is the etherification reaction, where an appropriate phenol derivative is reacted with an alkyl halide in the presence of a base. For instance, 4-iodophenol can be reacted with 1-bromo-4-butoxybenzene under basic conditions to form the desired product. The reaction conditions often include the use of solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) and bases such as potassium carbonate (K2CO3) or sodium hydride (NaH).

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques like chromatography may also be employed to enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions: 1-Ethoxy-3-[4-(4-iodophenoxy)butoxy]benzene can undergo various chemical reactions, including:

    Substitution Reactions: The iodine atom in the iodophenoxy group can be replaced by other nucleophiles through nucleophilic substitution reactions.

    Oxidation Reactions: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction Reactions: The compound can be reduced to remove the iodine atom or to convert other functional groups.

Common Reagents and Conditions:

    Substitution Reactions: Reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) can be used under mild conditions.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

    Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Major Products:

    Substitution Reactions: Products may include azido or thiocyanato derivatives.

    Oxidation Reactions: Products may include phenolic or quinone derivatives.

    Reduction Reactions: Products may include deiodinated or alcohol derivatives.

Scientific Research Applications

1-Ethoxy-3-[4-(4-iodophenoxy)butoxy]benzene has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules

    Biology: The compound can be used in the study of biological systems, particularly in the development of radiolabeled compounds for imaging and diagnostic purposes.

    Industry: The compound can be used in the production of advanced materials, such as polymers and coatings, due to its ability to undergo various chemical modifications.

Mechanism of Action

The mechanism of action of 1-ethoxy-3-[4-(4-iodophenoxy)butoxy]benzene depends on its specific application. In chemical reactions, the compound acts as a substrate that undergoes transformation through various pathways, such as nucleophilic substitution or oxidation. The molecular targets and pathways involved are determined by the nature of the reagents and conditions used in the reactions.

Comparison with Similar Compounds

  • 1-Ethoxy-4-[4-(4-iodophenoxy)butoxy]benzene
  • 1-[4-(4-iodophenoxy)butoxy]-3-methoxybenzene

Comparison: 1-Ethoxy-3-[4-(4-iodophenoxy)butoxy]benzene is unique due to the specific positioning of the ethoxy and iodophenoxy groups on the benzene ring. This structural arrangement can influence the compound’s reactivity and the types of reactions it undergoes. Compared to similar compounds, it may exhibit different physical and chemical properties, such as solubility, melting point, and reactivity towards certain reagents.

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